N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[222]octanylidene)amino]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a bicyclic octane ring with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the bicyclic octane derivative, which is then functionalized to introduce the hydroxy and methyl groups. The key step involves the formation of the imine linkage (N=CH) between the bicyclic octane and the sulfonamide moiety. This can be achieved through a condensation reaction under acidic or basic conditions, often using a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: The compound can be used in studies of enzyme inhibition or as a probe to investigate biological pathways.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to a therapeutic effect. The bicyclic octane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[222]octanylidene)amino]-4-methylbenzenesulfonamide is unique due to the presence of both the bicyclic octane ring and the sulfonamide group, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[222]octanylidene)amino]-4-methylbenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-3-5-13(6-4-12)22(20,21)18-17-14-11-16(19)9-7-15(14,2)8-10-16/h3-6,18-19H,7-11H2,1-2H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDBQMJCKHKAFU-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3(CCC2(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC3(CCC2(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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